molecular formula C16H22N2O2 B2960810 3-methyl-3-phenyl-N-[2-(prop-2-enamido)ethyl]butanamide CAS No. 1355633-13-4

3-methyl-3-phenyl-N-[2-(prop-2-enamido)ethyl]butanamide

Cat. No. B2960810
CAS RN: 1355633-13-4
M. Wt: 274.364
InChI Key: RVMRXAQRNNBDPD-UHFFFAOYSA-N
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Description

“3-methyl-3-phenyl-N-[2-(prop-2-enamido)ethyl]butanamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the amide bond and the phenyl and methyl groups could potentially allow for a variety of reactions .

Safety And Hazards

As with any chemical compound, handling “3-methyl-3-phenyl-N-[2-(prop-2-enamido)ethyl]butanamide” would require appropriate safety precautions. This could include wearing personal protective equipment and ensuring adequate ventilation .

Future Directions

The future research directions involving this compound would depend on its potential applications. These could include its development as a pharmaceutical drug or its use in chemical synthesis .

properties

IUPAC Name

3-methyl-3-phenyl-N-[2-(prop-2-enoylamino)ethyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-4-14(19)17-10-11-18-15(20)12-16(2,3)13-8-6-5-7-9-13/h4-9H,1,10-12H2,2-3H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMRXAQRNNBDPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)NCCNC(=O)C=C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-3-phenyl-N-[2-(prop-2-enamido)ethyl]butanamide

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